1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene
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Overview
Description
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6Cl2O. It consists of a benzene ring substituted with two chlorine atoms and a prop-2-yn-1-yloxy group. This compound is used in various industrial applications, including the production of resins, plastics, and rubber .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 1,3-dichloro-2-hydroxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
1,3-Dichloro-2-hydroxybenzene+Propargyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include alkanes or alcohols depending on the reaction conditions.
Scientific Research Applications
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The prop-2-yn-1-yloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-hydroxybenzene: Lacks the prop-2-yn-1-yloxy group, making it less reactive in certain substitution reactions.
1,3-Dichloro-2-methoxybenzene: Contains a methoxy group instead of the prop-2-yn-1-yloxy group, leading to different chemical reactivity and applications.
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene derivatives: Various derivatives with different substituents on the benzene ring or the prop-2-yn-1-yloxy group, leading to diverse chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the prop-2-yn-1-yloxy group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
1,3-dichloro-2-prop-2-ynoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h1,3-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGOBPUSIBTNRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380284 |
Source
|
Record name | 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-66-1 |
Source
|
Record name | 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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